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Baricitinib vs. Placebo: ACR20 Response Rates

The following table consolidates key efficacy data on ACR20 response rates from clinical trials of

baricitinib and other JAK inhibitors for comparison.

ACR20 Placebo Risk Ratio (RR) Study
Treatment Study
. . Response Response or Response Reference /
Regimen Duration . .
Rate Rate Rate Difference Population
Baricitinib 4 12 weeks — — RR: 1.74 (vs. Network Meta-
mg + placebo) Analysis of
csDMARDs [1] RCTs
Baricitinib 4 12 weeks  Significant — Higher than 334 RA
mg + improvement cDMARDSs group  patients,
csDMARDs [2] refractory to
cDMARDs
Baricitinib 4 24 weeks  Significant — Higher than 334 RA
mg + improvement cDMARDSs group  patients,
csDMARDs [2] refractory to
cDMARDs
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ACR20 Placebo Risk Ratio (RR) Study
Treatment Study
. . Response Response or Response Reference /
Regimen Duration . .
Rate Rate Rate Difference Population
Baricitinib 24 weeks  Improvements — — Long-term
(various maintained Extension Study
doses) [3] (up to 128
weeks)
Upadacitinib 2 weeks 33.6% - 40.2% 14.0% - Difference: Multiple
15 mg [4] 20.7% +19.7% (vs. PBO  SELECT Phase
in SELECT- 3 Trials
COMPARE)
Filgotinib 200 12 weeks — — RR: 1.82 (vs. Network Meta-
mg [1] placebo) Analysis of
RCTs
Tofacitinib 5 12 weeks — — RR: 1.75 (vs. Network Meta-
mg BID [1] placebo) Analysis of
RCTs

Experimental Protocol Details

For the clinical trials referenced, the methodologies were designed to be robust and comparable across the

field.

¢ Study Design: The key data comes from randomized, double-blind, placebo-controlled trials
(RCTs) [2] [1]. Some studies also included an open-label extension (OLE) phase for long-term
follow-up after the initial controlled period [3].
¢ Patient Population: The studies enrolled adult patients (aged 18-75) with a confirmed diagnosis of
active RA for over six months who had an inadequate response to conventional synthetic
DMARDs (csDMARDSs) like methotrexate (MTX) [2] [3].
¢ Intervention & Dosing:
o The intervention group received baricitinib 4 mg once daily [2].
o The control group received a placebo.
o Most patients continued their background csDMARD therapy, typically methotrexate [2] [1].
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e Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving an ACR20
response at Week 12 [1]. Many trials also reported outcomes at Week 24 [2] and used other metrics
like ACR50, ACR70, and DAS28.

¢ Statistical Analysis: Non-responder imputation (NRI) was commonly used for analyzing
categorical endpoints like ACR20, where patients who discontinued the study were considered non-
responders [4] [3]. Efficacy was often analyzed in the Full Analysis Set (FAS) population. Risk ratios
(RR) with 95% confidence intervals were frequently calculated to compare treatment effects [1].

Baricitinib's Mechanism of Action

Baricitinib is an oral, selective, and reversible inhibitor of Janus kinases (JAKs), which are intracellular
enzymes involved in the signaling of multiple cytokines [5]. The diagram below illustrates how this

mechanism targets the inflammatory pathway in RA.
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As the diagram shows, baricitinib works by inhibiting JAK1 and JAK2 enzymes. This action prevents the
phosphorylation and activation of STAT proteins, which are key signal transducers. Consequently, the
signaling pathway of multiple pro-inflammatory cytokines (like IL-6) is disrupted, leading to a reduction in

the inflammatory response that causes RA symptoms [5].

Key Insights for Researchers
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o Efficacy vs. Alternatives: A 2024 network meta-analysis concluded that baricitinib 4 mg +
csDMARDs is one of the recommended treatment options with relatively good efficacy and safety,
showing performance comparable to other JAK inhibitors like upadacitinib [1].

¢ Long-term Maintenance: Clinical improvements, including ACR20 response, observed in the initial
24-week blinded periods were maintained during open-label extensions up to 128 weeks, with no
new safety signals emerging in the long term [3].

e Comparative Context: While the core data for baricitinib is strong, head-to-head clinical trials
against all alternatives are not always available. The included table provides a broader context by
showing the performance of other JAK inhibitors in similar trial settings [4] [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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